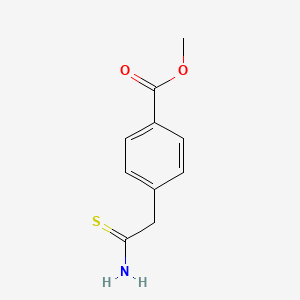

Methyl 4-(2-amino-2-thioxoethyl)benzoate

説明

Methyl 4-(2-amino-2-thioxoethyl)benzoate is a benzoate ester derivative featuring a 2-amino-2-thioxoethyl substituent at the para position of the benzene ring. The compound likely shares synthetic strategies with benzothiazine derivatives, such as sulfonylation of anthranilic acids followed by functionalization .

特性

IUPAC Name |

methyl 4-(2-amino-2-sulfanylideneethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-10(12)8-4-2-7(3-5-8)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXRXAPWAZJANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-2-thioxoethyl)benzoate typically involves the reaction of 4-(2-amino-2-thioxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows: [ \text{4-(2-amino-2-thioxoethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{Methyl 4-(2-amino-2-thioxoethyl)benzoate} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(2-amino-2-thioxoethyl)benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

化学反応の分析

Types of Reactions: Methyl 4-(2-amino-2-thioxoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted esters or amides.

科学的研究の応用

Methyl 4-(2-amino-2-thioxoethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

作用機序

The mechanism of action of Methyl 4-(2-amino-2-thioxoethyl)benzoate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

類似化合物との比較

Substituent Effects on Reactivity and Physical Properties

Key Compounds for Comparison :

- Methyl 4-(4-substituted-piperazin-1-yl)benzoates (C1–C7) : These derivatives, bearing halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups, exhibit variations in electronic and steric properties. For example, C4 (4-fluorophenyl) shows enhanced polarity compared to C6 (4-methoxyphenyl), influencing solubility and crystallization behavior .

- 2-((4-Methoxyphenethyl)amino)-2-oxoethyl benzoates (Ph2–Ph6): These compounds feature hydroxyl, dihydroxy, or cinnamate groups on the benzoate ring. Ph3 (2,4-dihydroxy) has a higher melting point (122–124°C) than Ph2 (4-hydroxy, 93–95°C), attributed to increased hydrogen bonding .

Data Table: Structural and Physical Comparisons

Stability and Reactivity

- Thioxo vs. Oxo Groups : The thioxo group in the target compound may confer greater resistance to hydrolysis compared to oxo analogs (e.g., metsulfuron methyl ester ). However, it could also increase susceptibility to oxidation or nucleophilic attack at the sulfur atom .

- Steric and Electronic Effects : Halogenated analogs (C2–C4) demonstrate reduced reactivity in electrophilic substitution due to electron-withdrawing effects, whereas methoxy-substituted derivatives (C6) exhibit enhanced electron density at the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。